molecular formula C16H11FN4O2 B2934311 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902962-70-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

Cat. No.: B2934311
CAS No.: 902962-70-3
M. Wt: 310.288
InChI Key: RLECEBCWJKCHBM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system with fused pyridine and pyrimidine rings. Key structural features include:

  • An acetonitrile group at position 1, contributing to electronic modulation and metabolic stability.
  • A 2,4-dioxo motif, which may facilitate hydrogen bonding with biological targets.

Its synthesis likely involves condensation of substituted pyrimidine precursors with acetonitrile derivatives under basic conditions, analogous to methods in and .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-12-5-3-11(4-6-12)10-21-15(22)13-2-1-8-19-14(13)20(9-7-18)16(21)23/h1-6,8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLECEBCWJKCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 432.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. In studies evaluating the cytotoxic effects against various cancer cell lines (such as NCI-H1975 and A549), compounds similar to the one demonstrated varying degrees of efficacy. For instance:

  • IC50 Values : The compound's IC50 values were assessed in vitro against multiple cell lines. A related compound showed an IC50 of 13 nM for EGFR L858R/T790M inhibition, indicating potent antitumor properties and selectivity over wild-type EGFR .
CompoundCell LineIC50 (nM)
B1H197513
B2A54915.629
B8H19750.297

The mechanism of action involves the inhibition of specific kinases associated with cancer progression. The compound likely interacts with the epidermal growth factor receptor (EGFR), disrupting signaling pathways crucial for tumor growth and survival. This interaction is supported by molecular docking studies that suggest favorable binding affinities to target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the pyrido[2,3-d]pyrimidine structure can significantly enhance biological activity. Substituents such as fluorophenyl groups have been shown to improve potency against cancer cell lines by facilitating better binding to target enzymes.

Case Studies

Several case studies have documented the biological evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • Study on EGFR Inhibitors : A comprehensive study synthesized various derivatives and evaluated their inhibitory effects on EGFR kinases. Compounds with specific substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines .
  • Cytotoxicity Assays : Using the MTT assay method, researchers assessed the viability of cancer cells post-treatment with the compound. Results indicated that certain derivatives led to significant reductions in cell viability compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine 3-(4-Fluorobenzyl), 1-acetonitrile ~340–360 (estimated) High lipophilicity; potential kinase binding
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidinone 8-piperidinyl/benzonitrile, 3-(SEM-protected) ~450–550 Improved solubility via SEM protection
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Chromen-4-one, fluorophenyl, acetamide 571.198 Antiproliferative activity; high molecular complexity
Pyrimido[4,5-d]pyrimidin-4(1H)-one () Pyrimido[4,5-d]pyrimidinone Acrylamide, methoxy-piperazinylphenyl ~500–600 Designed for covalent kinase inhibition

Key Comparisons:

Core Structure Variations: The target compound’s pyrido[2,3-d]pyrimidine core differs from pyrido[3,4-d]pyrimidinones (–3) in ring fusion positions, altering electronic distribution and steric accessibility.

Substituent Effects :

  • The 4-fluorophenylmethyl group in the target compound likely improves blood-brain barrier penetration compared to SEM-protected () or piperazinyl () groups.
  • Acetonitrile may confer metabolic stability over hydrolytically labile groups like esters or amides in other analogs.

Synthetic Complexity: The target compound’s synthesis appears less complex than chromenone hybrids () or acrylamide derivatives (), which require multi-step functionalization.

Biological Activity: While direct data for the target compound is lacking, pyrido[2,3-d]pyrimidines are established kinase inhibitors. The fluorophenyl group may target EGFR or VEGFR kinases, similar to ’s antiproliferative compound .

Research Findings and Implications

  • Solubility and Bioavailability : The target compound’s lower molecular weight (~340–360 g/mol) compared to –6 derivatives (~500–600 g/mol) may favor oral bioavailability. However, the absence of polar groups (e.g., sulfonamide in ) could limit aqueous solubility .
  • Kinase Selectivity : Structural analogs with pyrido[2,3-d]pyrimidine cores show selectivity for tyrosine kinases. The 4-fluorophenyl group may enhance affinity for fluorophilic kinase pockets, as seen in EGFR inhibitors .

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